molecular formula C21H23N3O B11151313 N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide

N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11151313
M. Wt: 333.4 g/mol
InChI Key: GJJDLNLIZXWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hexyl chain, a pyridyl group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with hexylamine to form the corresponding amide. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the desired quinolinecarboxamide derivative. The reaction conditions often involve the use of solvents such as toluene or ethanol and catalysts like iodine or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinecarboxamide to the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways, thereby exerting its anticancer effects .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-hexyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-2-3-4-7-13-23-21(25)18-14-20(16-9-8-12-22-15-16)24-19-11-6-5-10-17(18)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3,(H,23,25)

InChI Key

GJJDLNLIZXWCPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.